4-Chloro-7-methylquinoline

Lipophilicity Drug design Physicochemical profiling

4-Chloro-7-methylquinoline (CAS 63136-61-8) is a heterocyclic aromatic compound belonging to the quinoline family, bearing a chlorine atom at the 4-position and a methyl group at the 7-position on the bicyclic quinoline scaffold (C₁₀H₈ClN, MW 177.63 g/mol). It is a solid at ambient temperature with a melting point of 27–28 °C and a boiling point of 275.6 °C at 760 mmHg.

Molecular Formula C10H8ClN
Molecular Weight 177.63 g/mol
CAS No. 63136-61-8
Cat. No. B1366949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methylquinoline
CAS63136-61-8
Molecular FormulaC10H8ClN
Molecular Weight177.63 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CC(=C2C=C1)Cl
InChIInChI=1S/C10H8ClN/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
InChIKeySLBWENCMEQRYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-methylquinoline (CAS 63136-61-8) – Chemical Identity and Procurement Baseline


4-Chloro-7-methylquinoline (CAS 63136-61-8) is a heterocyclic aromatic compound belonging to the quinoline family, bearing a chlorine atom at the 4-position and a methyl group at the 7-position on the bicyclic quinoline scaffold (C₁₀H₈ClN, MW 177.63 g/mol) . It is a solid at ambient temperature with a melting point of 27–28 °C and a boiling point of 275.6 °C at 760 mmHg . The compound is commercially available as a research chemical from multiple vendors with typical purity specifications of 95–97% and is explicitly designated for research and development use only, not for human or veterinary pharmaceutical application . Its primary documented role is as a synthetic intermediate in the preparation of 4-aminoquinoline derivatives with antimalarial activity .

Why 4-Chloro-7-methylquinoline Cannot Be Interchanged with Generic 4-Chloroquinolines


Quinoline-based building blocks bearing identical leaving groups at the 4-position are not functionally interchangeable. The identity and position of the substituent on the benzenoid ring profoundly governs both electronic character and steric accessibility of the reactive 4-chloro site, directly affecting nucleophilic aromatic substitution (SNAr) reaction rates, regioselectivity in downstream functionalization, and the physicochemical profile of final 4-aminoquinoline products [1]. Specifically, the 7-methyl substituent in 4-chloro-7-methylquinoline imparts a distinct electron-donating effect that differentiates it from the 7-chloro analog (4,7-dichloroquinoline, the direct precursor to chloroquine and hydroxychloroquine) and from the unsubstituted 4-chloroquinoline [2]. These electronic differences translate into measurable variations in lipophilicity (ΔLogP ~0.7 between 7-H and 7-Cl analogs), melting behavior, and boiling point, each of which carries practical consequences for synthetic route design, purification strategy, and formulation development [3]. A procurement decision that treats these compounds as drop-in replacements risks altered reaction kinetics, different impurity profiles, and final products with unintended ADME properties.

Quantitative Differentiation Evidence for 4-Chloro-7-methylquinoline (CAS 63136-61-8) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 4-Chloro-7-methylquinoline vs. 4-Chloroquinoline vs. 4,7-Dichloroquinoline

The octanol-water partition coefficient (LogP) of 4-chloro-7-methylquinoline is 3.24, placing it at an intermediate lipophilicity between the less lipophilic 4-chloroquinoline (LogP 2.89) and the more lipophilic 4,7-dichloroquinoline (LogP 3.54–3.60) [1]. Compared to 7-methylquinoline (LogP 2.54), the introduction of the 4-chloro substituent increases LogP by approximately 0.7 units . This intermediate LogP value offers a balanced partition profile for synthetic intermediates destined for biological evaluation, where both aqueous solubility and membrane permeability must be considered.

Lipophilicity Drug design Physicochemical profiling

Melting Point and Physical Form Differentiation: 4-Chloro-7-methylquinoline vs. 4,7-Dichloroquinoline

4-Chloro-7-methylquinoline exhibits a low melting point of 27–28 °C, existing as a low-melting solid near ambient temperature . In marked contrast, its closest structural analog used in antimalarial synthesis, 4,7-dichloroquinoline, has a melting point of 84–87 °C [1]. This 57–60 °C difference in melting point has direct practical consequences: 4-chloro-7-methylquinoline may liquefy under slightly warm storage or exothermic reaction conditions, whereas 4,7-dichloroquinoline remains a crystalline solid throughout typical laboratory handling. The parent 7-methylquinoline (mp 35–37 °C) and 4-chloroquinoline (mp 28–31 °C) bracket the target compound but are each distinct .

Physical form Purification Process chemistry

Synthetic Access to 7-Methyl-4-aminoquinoline Derivatives Not Available from 4,7-Dichloroquinoline

4-Chloro-7-methylquinoline serves as the direct SNAr substrate for preparing 7-methyl-substituted 4-aminoquinoline analogs . Critically, this product space is inaccessible from the more widely used 4,7-dichloroquinoline, which yields 7-chloro-4-aminoquinolines (the chloroquine scaffold). In the SAR landscape of antimalarial 4-aminoquinolines, the 7-chloro group is a documented pharmacophoric requirement for β-hematin inhibitory activity [1], and replacement of the 7-chloro with a 7-methyl group has been explored to probe this requirement and mitigate chloroquine resistance . The target compound is therefore the obligate starting material for any synthetic program investigating 7-methyl-4-aminoquinoline antimalarials, with no alternative intermediate providing the same substitution pattern.

Synthetic intermediate Antimalarial 4-Aminoquinoline

Boiling Point and Volatility: Impact on Reaction Design and Purification Strategy

4-Chloro-7-methylquinoline boils at 275.6 °C at 760 mmHg , which is intermediate among its closest analogs. It is 15.6 °C higher-boiling than 4-chloroquinoline (260–261 °C) and 17.1 °C lower-boiling than 4,7-dichloroquinoline (292.9 °C) . Compared to 7-methylquinoline (258 °C) , the 4-chloro substituent increases the boiling point by ~17 °C. These differences affect solvent removal strategies, vacuum distillation feasibility, and relative volatility in reaction mixtures. The target compound's boiling point also lies in a range where thermal degradation becomes a concern for prolonged heating, necessitating controlled temperature profiles during solvent evaporation.

Boiling point Distillation Reaction engineering

Density and Molar Volume: Implications for Formulation and Shipping Classification

The density of 4-chloro-7-methylquinoline is 1.2 ± 0.1 g/cm³ . This is lower than 4-chloroquinoline (1.25 g/mL) and substantially lower than 4,7-dichloroquinoline (1.4 g/cm³) , but significantly higher than 7-methylquinoline (1.061 g/cm³) . The density difference relative to 4,7-dichloroquinoline (~0.2 g/cm³) corresponds to a ~17% greater volume per unit mass, which directly affects shipping container sizing, reagent dispensing accuracy (volume-based vs. mass-based), and concentration calculations in solution-phase reactions.

Density Formulation Logistics

Commercial Purity Tier Comparison Across Vendors

4-Chloro-7-methylquinoline is available at 97% purity from Aladdin Scientific (Item C479278, product of BioBlocks) and at 95% purity from AKSci (9599AB) and Bidepharm , with accompanying batch-specific analytical certificates (NMR, HPLC, GC) . In contrast, the Sigma-Aldrich AldrichCPR offering (BBO000174) carries an explicit disclaimer that no analytical data is collected and the product is sold 'as-is' for early discovery, with the buyer assuming responsibility for identity and purity confirmation [1]. For procurement decisions where quality-assured analytical data is critical (e.g., GLP studies, regulatory-relevant synthesis), this distinction in vendor quality assurance documentation is material.

Purity specification Quality assurance Vendor comparison

Recommended Application Scenarios for 4-Chloro-7-methylquinoline (CAS 63136-61-8) Based on Quantitative Differentiation Evidence


Synthesis of 7-Methyl-4-aminoquinoline Antimalarial Candidates for Structure-Activity Relationship (SAR) Studies

4-Chloro-7-methylquinoline is the exclusive 4-chloroquinoline intermediate capable of delivering 7-methyl-substituted 4-aminoquinoline products via SNAr amination . This is directly relevant to antimalarial drug discovery programs exploring the SAR consequence of replacing the essential 7-chloro pharmacophore of chloroquine with a 7-methyl group, a strategy documented in the literature for probing β-hematin inhibition mechanisms and overcoming chloroquine resistance [1]. Procurement from vendors supplying analytical COAs (e.g., Aladdin, 97% purity) is recommended for SAR studies where batch-to-batch consistency is critical for reproducible biological assay data .

Medicinal Chemistry Programs Targeting TLR7/8 or PD-1/PD-L1 Pathways Using Quinoline Scaffolds

Patent literature (e.g., AU-2016371014-A1) identifies polycyclic quinoline derivatives as TLR7/8 antagonists for immune disorder treatment . 4-Chloro-7-methylquinoline, with its intermediate LogP (3.24) and reactive 4-chloro handle, provides a synthetic entry point to these polycyclic scaffolds with a defined 7-methyl substitution pattern that modulates lipophilicity and target binding [1]. The compound's melting point near ambient temperature (27–28 °C) necessitates cold storage protocols, but this physical property also enables convenient melt-processing for neat amination reactions at modestly elevated temperatures .

Process Chemistry Scale-Up of 4-Aminoquinoline Intermediates Requiring Defined Physicochemical Properties

For kilogram-scale synthesis where solvent recovery, distillation, and continuous processing are relevant, the boiling point (275.6 °C) and density (1.2 g/cm³) of 4-chloro-7-methylquinoline differentiate it from heavier analogs like 4,7-dichloroquinoline (bp 292.9 °C, density 1.4 g/cm³) [1]. The ~17 °C lower boiling point reduces energy input for vacuum distillation, while the 17% lower density translates to lower shipping mass per unit volume. Procurement decisions at scale should weigh vendor purity tiers: the 95% minimum specification (AKSci, Bidepharm) is typically adequate for intermediate-stage synthesis, whereas 97% (Aladdin) may be warranted for final-step cGMP or GLP-adjacent campaigns .

Exploratory Chemistry for 7-Methylquinoline-Derived Chemical Probes and Tool Compounds

When the research goal is to generate a focused library of 7-methylquinoline derivatives—for example, as chemical probes to interrogate quinoline-binding proteins or as tool compounds for target validation—4-chloro-7-methylquinoline provides the direct synthetic entry point . The presence of both the reactive 4-chloro leaving group and the 7-methyl substituent on a single building block eliminates the need for multi-step protection/deprotection sequences that would be required if starting from 7-methylquinoline (which lacks the 4-chloro handle) or from 4-chloroquinoline (which lacks the 7-methyl group). This convergent advantage reduces step count and improves overall yield in library synthesis [1].

Technical Documentation Hub

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32 linked technical documents
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